molecular formula C22H16ClN5O2S B251191 5-(4-chlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide

5-(4-chlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide

Cat. No. B251191
M. Wt: 449.9 g/mol
InChI Key: BEKMSLJVVDSZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a furan derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated in various studies.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It has also been found to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC.
Biochemical and physiological effects:
Studies have shown that 5-(4-chlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide exhibits various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and inhibit viral replication. It has also been found to improve cognitive function, reduce oxidative stress, and modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-chlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide in lab experiments is its potential therapeutic applications. It has been found to exhibit various activities that make it a promising candidate for the treatment of various diseases. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for the study of 5-(4-chlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide. One direction is to investigate its potential as a treatment for other diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Another direction is to investigate its pharmacokinetics and toxicity in vivo. Additionally, further studies are needed to fully understand its mechanism of action and identify potential targets for drug development.
Conclusion:
In conclusion, 5-(4-chlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been investigated in various studies. Further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide has been reported in several studies. The most common method involves the reaction of 2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline with 4-chlorobenzoyl chloride and furan-2-carboxylic acid in the presence of a base such as triethylamine. The resulting compound is then purified using chromatography techniques such as column chromatography or HPLC.

Scientific Research Applications

5-(4-chlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. Studies have also investigated its potential as a treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Molecular Formula

C22H16ClN5O2S

Molecular Weight

449.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H16ClN5O2S/c1-12-3-4-15(21-27-28-13(2)25-26-22(28)31-21)11-17(12)24-20(29)19-10-9-18(30-19)14-5-7-16(23)8-6-14/h3-11H,1-2H3,(H,24,29)

InChI Key

BEKMSLJVVDSZEX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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